2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an acetamide moiety linked to a 4-methoxyphenylsulfonyl group. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLSRWHPHFXUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to various biochemical changes.
Biochemical Pathways
This compound appears to have a significant impact on oxidative stress and inflammatory markers. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression. These changes suggest that the compound may play a role in modulating the immune response and inflammation.
Result of Action
The compound has been shown to have mucoprotective effects, reducing symptoms such as diarrhea, weight loss, and improving feed intake and survival rate in a dose-dependent manner. It also mitigates villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers.
Biological Activity
2-[(4-Methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.
Chemical Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities. The sulfonamide and trifluoromethyl groups enhance its pharmacological profile by improving lipophilicity and bioavailability.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a related compound with a similar structure was evaluated for its cytotoxic effects against various cancer cell lines. The findings indicated that:
- Compound IC50 Values :
- K562 (chronic myelogenous leukemia): 33 µM
- Peripheral blood mononuclear cells (PBMC): 141.3 µM
These results suggest a selective cytotoxicity toward cancer cells while sparing normal cells, indicating a potential therapeutic index for further development .
Table 1: Cytotoxicity of Related Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 2 | K562 | 33 | 4.3 |
| Imatinib | K562 | 28.3 | - |
| Compound 2 | PBMC | 141.3 | - |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. Research indicates that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. For example, compounds with similar structural motifs have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. This inhibition suggests that these compounds may serve as effective anti-inflammatory agents.
Case Studies
-
Study on Anticancer Activity :
A study synthesized several thiadiazole derivatives and evaluated their effects on human cancer cell lines. The results demonstrated that specific modifications on the thiadiazole ring significantly enhanced anticancer activity against the K562 cell line . -
Antimicrobial Evaluation :
Another investigation focused on the antibacterial efficacy of thiadiazole derivatives against clinical isolates of bacteria. The results indicated promising antibacterial activity, particularly against multidrug-resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Data Table 1: Substituent Impact on Activity
Sulfonyl vs. Thio/Sulfanyl Groups
- Sulfonyl Group (Target Compound) :
- Enhances solubility (logP reduction) and metabolic stability due to resistance to oxidation.
- May improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases).
- Thio/Sulfanyl Analogs :
- N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-(trifluoromethyl)phenyl)acetamide : Demonstrated anticancer activity (CTC₅₀ = 0.794 μM) but lower metabolic stability due to thioether oxidation susceptibility .
- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide : Higher molecular weight (505.97 g/mol) and lipophilicity may limit bioavailability compared to sulfonyl derivatives .
Data Table 2: Functional Group Impact
Trifluoromethyl Positioning
- Trifluoromethyl on Phenyl (): 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: The CF₃ on the benzyl group increases steric bulk, reducing membrane permeability compared to the target compound .
Preparation Methods
Sequential Building Block Approach
This approach involves the separate preparation of key building blocks followed by their sequential coupling. Typically, this includes:
- Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
- Preparation of 2-(4-methoxyphenylsulfonyl)acetic acid
- Amide coupling to form the final product
Convergent Synthesis Approach
The convergent approach focuses on constructing larger fragments that are subsequently coupled in fewer steps:
- Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol or 2-amine derivatives
- Preparation of activated 2-(4-methoxyphenylsulfonyl)acetyl derivatives
- Final coupling to form the target compound
Late-Stage Functionalization Strategy
This approach involves introducing the sulfonyl group at a later stage in the synthesis:
- Construction of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Late-stage sulfonylation to introduce the 4-methoxyphenylsulfonyl moiety
Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl Component
The preparation of the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety is a critical step in the synthesis of the target compound. Several methods have been developed for constructing this heterocycle with the specific trifluoromethyl substituent.
Cyclization of Thiosemicarbazides
One of the most common approaches involves the cyclization of trifluoroacetic acid thiosemicarbazide derivatives. This method proceeds through the following steps:
- Reaction of hydrazine hydrate with carbon disulfide to form thiocarbohydrazide
- Condensation with trifluoroacetic acid to form trifluoroacetyl thiosemicarbazide
- Cyclodehydration under acidic conditions to form the 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol
This reaction sequence can be summarized in the following table:
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine hydrate, CS₂ | Ethanol, reflux, 8h | 85-92 | |
| 2 | Trifluoroacetic acid/anhydride | Pyridine, 0-5°C → RT, 4h | 78-84 | |
| 3 | Concentrated H₂SO₄ | 0-5°C, 2h | 70-76 |
Direct Synthesis from Trifluoroacetic Acid Derivatives
An alternative approach involves the direct reaction of trifluoroacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidic cyclization:
CF₃C(O)NHNH₂ + CS₂ + KOH → [CF₃C(O)NHN=C(S)S⁻K⁺] → CF₃-C=N-N=C(SH)-
|_____|
This method offers the advantage of fewer steps but typically requires careful temperature control during the cyclization step.
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| CF₃C(O)NHNH₂, CS₂, KOH | Ethanol | Reflux | 10-12h | 65-75 | |
| Intermediate, H₂SO₄ | - | 0-5°C | 2-3h | 70-80 |
Oxidative Cyclization Methods
Oxidative cyclization of thiosemicarbazides represents another viable approach for constructing the thiadiazole ring system:
- Reaction of 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate to form 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide
- Cyclization using oxidizing agents such as hydrogen peroxide or iodine
This method has been documented to produce moderate to good yields of the desired thiadiazole derivatives.
Preparation of 4-methoxyphenylsulfonyl Acetyl Component
The synthesis of the 4-methoxyphenylsulfonyl acetyl component involves the preparation of 4-methoxyphenylsulfonyl acetic acid or its derivatives, which serves as the key precursor for amide formation.
Preparation from 4-methoxybenzene Sulfonyl Chloride
The most direct route involves the nucleophilic displacement of sulfonyl chloride with appropriate nucleophiles:
- Conversion of 4-methoxyaniline to 4-methoxybenzene sulfonyl chloride via diazotization and reaction with sulfur dioxide and copper(I) chloride
- Reaction with sodium acetate or glycine ester followed by hydrolysis to obtain 2-(4-methoxyphenylsulfonyl)acetic acid
Oxidation of 4-methoxyphenylsulfanyl Acetate
An alternative approach involves the oxidation of sulfide precursors:
- Preparation of 4-methoxyphenylsulfanyl acetate from 4-methoxythiophenol and chloroacetic acid
- Oxidation using hydrogen peroxide, meta-chloroperoxybenzoic acid, or potassium permanganate to obtain the sulfonyl derivative
This approach offers a milder alternative to direct sulfonylation and may be preferred when working with sensitive functional groups.
| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 25-30 | 4-6 | 70-80 |
| m-CPBA | Dichloromethane | 0-5 | 2-3 | 75-85 |
| KMnO₄ | Acetone/water | 0-10 | 1-2 | 65-75 |
Amide Coupling Strategies
The formation of the acetamide linkage between the prepared 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and 2-(4-methoxyphenylsulfonyl)acetic acid represents a critical step in the synthesis of the target compound. Several coupling methods have been reported in the literature.
Carbodiimide-Mediated Coupling
N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling represents one of the most common approaches:
R-COOH + DCC/EDC + HOBt + R'-NH₂ → R-CONH-R' + DCU/EDU
The reaction typically involves the following steps:
- Activation of 2-(4-methoxyphenylsulfonyl)acetic acid with carbodiimide reagent
- Addition of hydroxybenzotriazole (HOBt) to prevent racemization and improve efficiency
- Addition of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine to form the amide bond
| Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| EDC·HCl | HOBt | Acetonitrile | 25 | 24 | 80-85 | |
| DCC | HOBt | DMF | 0-25 | 4-6 | 75-82 | |
| EDC·HCl | DMAP | DCM | 0-25 | 12 | 70-80 |
Mixed Anhydride Method
The mixed anhydride method involves the formation of an activated carboxylic acid intermediate that subsequently reacts with the amine:
- Reaction of 2-(4-methoxyphenylsulfonyl)acetic acid with isobutyl chloroformate in the presence of a tertiary amine
- Addition of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine to form the amide bond
This method offers the advantage of mild reaction conditions and high yields.
| Base | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-methylmorpholine | Isobutyl chloroformate | THF | -15 → 25 | 4-6 | 75-85 |
| Triethylamine | Ethyl chloroformate | DCM | -10 → 25 | 3-5 | 70-80 |
Alternative Synthetic Routes
Several alternative approaches can be considered for the synthesis of this compound, each offering distinct advantages under specific conditions.
Thioether Route with Oxidation
This approach involves:
- Preparation of 2-{[(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Oxidation of the sulfanyl group to the sulfonyl functionality
Based on related compounds described in the literature, this method can be adapted for the target compound:
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) represents an efficient approach for the preparation of various 1,3,4-thiadiazole derivatives. This method can significantly reduce reaction times and often improves yields:
- Microwave-assisted cyclization of thiosemicarbazide derivatives to form the thiadiazole ring
- Microwave-assisted amide coupling for the final step
One-Pot Multi-Component Approach
A more efficient one-pot multi-component approach can be developed based on related syntheses:
- Simultaneous reaction of trifluoroacetic acid hydrazide, carbon disulfide, and 2-(4-methoxyphenylsulfonyl)acetyl chloride
- Sequential addition of reagents in a controlled manner to form the target compound
This approach minimizes isolation and purification of intermediates, potentially improving overall efficiency.
Optimization of Reaction Conditions
Optimization of reaction conditions is crucial for maximizing yield, purity, and scalability of the synthetic process. Key parameters that influence the preparation of this compound include:
Temperature Effects
Temperature control is particularly critical during the cyclization step for thiadiazole formation and during oxidation of sulfides to sulfonyl derivatives. The following optimal temperature ranges have been identified:
Solvent Selection
Solvent choice significantly impacts reaction efficiency and product purity:
Catalyst and Additive Effects
Various catalysts and additives can significantly enhance reaction efficiency:
Characterization and Purification
Proper characterization and purification of this compound are essential for confirming structure and ensuring purity.
Spectroscopic Analysis
The following spectroscopic data can be expected for the target compound:
Purification Techniques
Effective purification strategies include:
Scale-Up Considerations
Scaling up the synthesis of this compound presents several challenges that must be addressed to maintain yield, purity, and safety.
Heat Management
The exothermic nature of several steps requires careful temperature control:
- The diazotization and sulfonylation reactions generate significant heat
- The cyclization of thiosemicarbazide derivatives is highly exothermic
Recommended cooling strategies include:
- Gradual addition of reagents
- Use of efficient cooling systems
- Implementation of temperature monitoring systems
Cost Analysis
A comparative analysis of different synthetic routes based on cost considerations:
| Synthetic Route | Approximate Cost per Gram | Scale-up Potential | Overall Economic Viability |
|---|---|---|---|
| Sequential building block | Medium | Good | Preferred for large scale |
| Convergent approach | High | Medium | Suitable for moderate scale |
| Late-stage functionalization | High | Limited | Appropriate for small scale |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including sulfonylation of the 4-methoxyphenyl group and coupling with the 1,3,4-thiadiazol-2-yl amine. Key steps:
- Sulfonylation : Requires controlled temperatures (60–80°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in DMF or dichloromethane under nitrogen to ensure high yields (70–85%) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the sulfonyl and acetamide groups via peaks at δ 3.8–4.2 ppm (sulfonyl-OCH) and δ 165–170 ppm (amide carbonyl) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragments, such as the 1,3,4-thiadiazole ring cleavage .
- IR : Strong absorption bands at 1250–1300 cm (S=O stretch) and 1680–1700 cm (amide C=O) .
Intermediate Research Questions
Q. How do structural modifications influence bioactivity?
- Methoxy Group : Enhances solubility and π-π stacking with biological targets (e.g., enzyme active sites) .
- Trifluoromethyl Group : Increases metabolic stability and hydrophobic interactions, as seen in analogs with anticancer activity (IC values <10 μM in glioblastoma U87 cells) .
- Thiadiazole Core : Critical for hydrogen bonding with kinases (e.g., abl/src tyrosine kinases) . Modifications here often reduce potency .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Sulfonylation Byproducts : Hydrolysis of sulfonyl chloride intermediates can form sulfonic acids. Use anhydrous solvents (e.g., dry DCM) and molecular sieves .
- Oxidation of Thiadiazole : Occurs under high-temperature reflux. Optimize reaction time (<6 hours) and use inert atmospheres .
- Incomplete Coupling : Monitor via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and add excess amine (1.2 eq) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., carcinogenicity vs. anticancer effects) be resolved?
- Mechanistic Context : Analogs with nitro groups (e.g., 5-nitrofurans) show carcinogenicity via DNA adduct formation, while non-nitrated derivatives (e.g., trifluoromethyl-substituted) exhibit anticancer activity through kinase inhibition .
- Dose-Dependent Effects : Low concentrations (≤10 μM) may inhibit cancer cell proliferation, while higher doses (>50 μM) induce cytotoxicity and off-target effects .
- Species-Specific Toxicity : Rat models show higher susceptibility to nephrotoxicity compared to human cell lines .
Q. What strategies are effective in optimizing bioactivity while minimizing toxicity?
- QSAR Modeling : Use substituent electronegativity (e.g., trifluoromethyl) and steric parameters to predict IC values and LD .
- Prodrug Design : Mask the sulfonyl group with ester linkages to reduce renal toxicity, as demonstrated in analogs with 30% lower nephrotoxicity in vivo .
- Targeted Delivery : Conjugation with folate or peptide carriers improves selectivity for cancer cells (e.g., 2-fold higher uptake in MDA-MB-231 cells) .
Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) dictate target binding?
- Kinase Inhibition : The thiadiazole ring forms hydrogen bonds with ATP-binding pockets (e.g., Tyr-253 in src kinase), while the 4-methoxyphenyl group engages in π-π interactions with Phe-344 .
- DNA Intercalation : Planar aromatic systems in analogs intercalate between base pairs, but the sulfonyl group reduces this propensity, favoring enzyme inhibition over genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
